molecular formula C5H3FN2O3 B15224856 2-Fluoro-3-hydroxy-5-nitropyridine

2-Fluoro-3-hydroxy-5-nitropyridine

Cat. No.: B15224856
M. Wt: 158.09 g/mol
InChI Key: KEFXSZKWFQUWIA-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3FN2O3 It is a derivative of pyridine, characterized by the presence of both a fluorine atom and a nitro group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-nitropyridin-3-ol typically involves the nitration of pyridine derivatives. Another method involves the decomposition of fluoborates or fluosilicates to introduce the fluorine atom .

Industrial Production Methods

Industrial production of 2-Fluoro-5-nitropyridin-3-ol may involve large-scale nitration processes using nitric acid and other reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide.

Major Products Formed

Scientific Research Applications

2-Fluoro-5-nitropyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitropyridin-3-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-nitropyridin-3-ol is unique due to the presence of both a fluorine atom and a nitro group on the pyridine ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C5H3FN2O3

Molecular Weight

158.09 g/mol

IUPAC Name

2-fluoro-5-nitropyridin-3-ol

InChI

InChI=1S/C5H3FN2O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H

InChI Key

KEFXSZKWFQUWIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)F)[N+](=O)[O-]

Origin of Product

United States

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